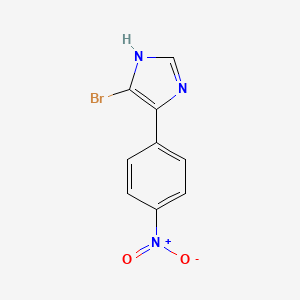

5-bromo-4-(4-nitrophenyl)-1H-imidazole

Description

Properties

CAS No. |

67453-40-1 |

|---|---|

Molecular Formula |

C9H6BrN3O2 |

Molecular Weight |

268.07 g/mol |

IUPAC Name |

5-bromo-4-(4-nitrophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |

InChI Key |

DCGWJYAVPKGVGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated imidazole . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 4-BROMO-5-(4-AMINOPHENYL)-1H-IMIDAZOLE.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the most notable applications of 5-bromo-4-(4-nitrophenyl)-1H-imidazole is its antibacterial properties. Studies have shown that derivatives of nitroimidazoles, including this compound, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that certain nitroimidazole derivatives can inhibit the growth of Helicobacter pylori, which is known to cause gastric ulcers. The mechanism involves the conversion of the nitro group into a reactive species that disrupts DNA synthesis, leading to bacterial cell death .

Cancer Research

The compound's ability to influence cellular functions makes it a candidate for cancer research. It has been investigated for its potential to act as an inhibitor of various cancer-related pathways. The binding affinity of this compound to specific enzymes involved in tumor growth has been documented, suggesting its role as a lead compound in developing anticancer agents .

Synthesis of Hybrid Compounds

This compound serves as a precursor for synthesizing hybrid compounds that combine the imidazole core with other pharmacophores. These hybrids have shown enhanced biological activity compared to their individual components. For example, studies have synthesized hybrid structures incorporating this compound with other bioactive molecules, resulting in improved antibacterial efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Applications in Material Science

Conductive Polymers

In materials science, this compound has been explored for its potential use in the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance their electrical conductivity, making them suitable for applications in organic electronics and sensors .

Nanomaterials

The compound has also been studied for its role in the synthesis of nanomaterials. Its unique chemical structure allows it to stabilize nanoparticles during synthesis, leading to improved properties such as increased surface area and catalytic activity. Research indicates that nanoparticles functionalized with imidazole derivatives exhibit enhanced performance in catalysis and environmental remediation processes .

Case Studies

Mechanism of Action

The mechanism of action of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to target molecules through halogen bonding.

Comparison with Similar Compounds

Nitrophenyl-Substituted Imidazoles

Compounds with nitrophenyl substituents exhibit enhanced electronic polarization and stability. Examples include:

Key Observations :

Bromo-Substituted Imidazoles

Bromine substituents influence halogen bonding and molecular weight. Notable examples:

Key Observations :

Pharmacologically Active Imidazoles

Some imidazole derivatives are explored for biological activity:

Key Observations :

Thiol- and Thiophene-Functionalized Imidazoles

Thiol and thiophene groups alter solubility and reactivity:

Biological Activity

5-Bromo-4-(4-nitrophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

- IUPAC Name : this compound

- CAS Number : 67453-40-1

- Molecular Formula : C10H7BrN4O2

- Molecular Weight : 284.09 g/mol

Biological Activities

The biological activities of this compound stem from its imidazole core, which is known for a variety of pharmacological effects. The following sections detail these activities:

Antitumor Activity

Research has indicated that imidazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways involving pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | Induces apoptosis |

| Compound 4f | A549 | 10.96 | Inhibits cell proliferation |

| Compound 4f | SGC-7901 | 2.96 | Stronger than MTX |

The selectivity index for these compounds suggests that they are significantly more toxic to cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to interact with microbial enzymes, thereby inhibiting their growth. For example, studies have shown that related imidazole compounds exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Other Biological Activities

Beyond antitumor and antimicrobial effects, imidazole derivatives have been implicated in various other biological processes:

- Anti-inflammatory : Some studies suggest that imidazole compounds can inhibit inflammatory pathways.

- Antiviral : Certain derivatives have shown promise in inhibiting viral replication, particularly in the context of HIV and other viral infections .

- Cytotoxicity : The cytotoxic effects observed in several cell lines indicate potential applications in targeted cancer therapies.

Case Studies and Research Findings

A notable study evaluated the antitumor activity of several imidazole derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation across various cancer types, with apoptosis being a key mechanism of action. The study highlighted the importance of structural modifications in enhancing biological activity .

Another investigation focused on the synthesis and biological evaluation of related compounds, revealing that modifications at the nitrophenyl position could lead to increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-4-(4-nitrophenyl)-1H-imidazole, and how can yield/purity be optimized?

- Methodological Answer :

- Stepwise Functionalization : Begin with imidazole core synthesis via cyclocondensation of 1,2-diketones or aldehydes with ammonium acetate, followed by regioselective bromination and nitrophenyl substitution. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for nitrophenyl introduction, as demonstrated in late-stage diversification studies .

- Optimization :

- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos enhance coupling efficiency.

- Purification : Silica gel chromatography (Rf ~0.65–0.83) or recrystallization from ethanol/water mixtures improves purity .

- Yield Enhancement : Monitor reaction temperature (80–120°C) and use excess aryl halides (1.5–2.0 eq.) for nitro/bromo substitutions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FTIR : Confirm C=N (1617 cm⁻¹, imidazole ring), C-Br (592 cm⁻¹), and nitro group vibrations (1513–1461 cm⁻¹ for aromatic C-C) .

- ¹H NMR : Key peaks include aromatic protons (δ 7.45–8.35 ppm) and absence of aliphatic protons (ensuring no alkyl side products) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated analogs) validate molecular weight .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR (e.g., ΔG values < -8 kcal/mol indicate strong binding). Compare with analogs like Sb30 (IC₅₀ = 1.2 µM for EGFR inhibition) .

- ADMET Prediction : Tools like SwissADME assess logP (optimal ~2.5–3.5 for bioavailability) and toxicity (e.g., Ames test negativity). Nitro groups may require mutagenicity mitigation via structural tweaks .

Q. What are the mechanistic insights into Pd-catalyzed C-H functionalization for derivatizing this compound?

- Methodological Answer :

- Regioselective Activation : The bromo group directs Pd catalysts to the C4 position for nitrophenyl coupling. DFT studies suggest a concerted metalation-deprotonation (CMD) pathway with energy barriers < 25 kcal/mol .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate = 3:1) to track intermediates. Quench aliquots with H₂O and extract with DCM for LC-MS analysis .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Leaving Group Comparison : Bromine (Kharasch catalyst) outperforms Cl/I in Suzuki-Miyaura reactions due to moderate electronegativity and bond dissociation energy (C-Br = 65 kcal/mol vs. C-Cl = 81 kcal/mol) .

- Nitrophenyl Electronic Effects : The nitro group’s electron-withdrawing nature (σpara = +0.82) enhances electrophilicity at C4, favoring nucleophilic substitution .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar imidazole derivatives: How should researchers validate data?

- Resolution Strategy :

- Comparative Analysis : For 5-bromo analogs, reported melting points range 252–266°C . Differences arise from polymorphism or purity. Use DSC to confirm thermal profiles.

- Reproducibility : Adopt identical solvent systems (e.g., ethanol for recrystallization) and heating rates (2°C/min) during m.p. determination .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.